molecular formula C18H27N3O2 B7539152 N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide

N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide

Cat. No.: B7539152
M. Wt: 317.4 g/mol
InChI Key: GWMZGGINVQVYMQ-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a carboxamide group, and a 2-methylbenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the 2-Methylbenzoyl Moiety: The 2-methylbenzoyl group is attached through an acylation reaction, often using a reagent like 2-methylbenzoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include reaction temperature, pressure, and the use of catalysts to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-methylbenzamide: Known for its use as an insect repellent.

    N,N-diethyl-2-methylbenzamide: Similar structure but with different positional isomerism.

Uniqueness

N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-4-20(5-2)18(23)21-12-10-15(11-13-21)19-17(22)16-9-7-6-8-14(16)3/h6-9,15H,4-5,10-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZGGINVQVYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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